molecular formula C17H18FNO4 B5525240 3,5-DIMETHYL 4-(2-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(2-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5525240
M. Wt: 319.33 g/mol
InChI Key: KALSHWKRMSJLAB-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(2-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a fluorophenyl group and multiple methyl groups. Dihydropyridines are known for their applications in medicinal chemistry, particularly as calcium channel blockers.

Scientific Research Applications

3,5-DIMETHYL 4-(2-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used to study calcium channel modulation in biological systems.

    Medicine: Dihydropyridine derivatives are often explored for their potential as antihypertensive agents.

    Industry: It can be used in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it can inhibit calcium influx into cells, leading to various physiological effects. This mechanism is particularly relevant in the context of its potential use as a calcium channel blocker in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Felodipine: Known for its use in managing high blood pressure and angina.

Uniqueness

3,5-DIMETHYL 4-(2-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific fluorophenyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its efficacy, potency, and side effect profile compared to other dihydropyridine derivatives.

Properties

IUPAC Name

dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4/c1-9-13(16(20)22-3)15(11-7-5-6-8-12(11)18)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSHWKRMSJLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution containing 119 g of 2-fluorobenzaldehyde, 600 ml of methanol and 255 ml of methyl acetoacetate was added 200 ml of concentrated ammonium hydroxide whereupon an exothermic reaction ensued. The reaction mixture was stirred at ambient temperature for 30 minutes, next refluxed a few hours and then allowed to stand at room temperature overnight (about 15 hours). The yellow solid that crystallized was collected, washed with ether and dried in an oven at 50°-60° C. to yield 201 g of dimethyl 4-(2-fluorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, m.p. 206°-208° C. Concentration of the mother liquor yielded another 26.4 g of the product, m.p. 204°-206° C. The total yield was 74%.
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Synthesis routes and methods II

Procedure details

As shown hereinbelow in Example 1, the intermediate 4-(2-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid was prepared in very good yield by first adding concentrated aqueous ammonia to a mixture of 2-fluorobenzaldehyde and methyl acetoacetate in methanol to produce dimethyl 4-(2-fluorophenyl)-1,4-dihyro-2,6-dimethyl-3,5-pyridinedicarboxylate, oxidizing the 1,4-dihydro compound with 4N nitric acid to produce dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate and saponifying the latter ester by heating it with sodium hydroxide in aqueous methanol at about 60°-65° C. to produce 4-(2-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid.
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